molecular formula C11H11N B14216692 3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine CAS No. 551942-54-2

3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine

Cat. No.: B14216692
CAS No.: 551942-54-2
M. Wt: 157.21 g/mol
InChI Key: VZFGBYHEJREMEM-UHFFFAOYSA-N
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Description

3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, featuring a methylidene group attached to a penta-1,4-diene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine typically involves the coordination copolymerization of a polar diene-based monomer with isoprene or butadiene. This process uses a ternary catalytic system composed of bis(phosphino)carbazolideyttriumbis(alkyl) complex, [Ph3C][B(C6F5)4], and AlEt3 . The reaction conditions are carefully controlled to achieve high cis-1,4 regularity and tuneable polar monomer incorporation ratios.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the coordination copolymerization approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions and catalysts are optimized for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine stands out due to its unique combination of a pyridine ring and a methylidene-penta-1,4-diene chain. This structure imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar compounds .

Properties

CAS No.

551942-54-2

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

3-(3-methylidenepenta-1,4-dien-2-yl)pyridine

InChI

InChI=1S/C11H11N/c1-4-9(2)10(3)11-6-5-7-12-8-11/h4-8H,1-3H2

InChI Key

VZFGBYHEJREMEM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)C(=C)C1=CN=CC=C1

Origin of Product

United States

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